molecular formula C17H21ClFNO3 B5681969 9-[(2-chloro-6-fluorophenyl)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol

9-[(2-chloro-6-fluorophenyl)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol

Cat. No. B5681969
M. Wt: 341.8 g/mol
InChI Key: BVALDJQIFVNMSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-[(2-chloro-6-fluorophenyl)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol, also known as CFM-2, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the spirocyclic oxazolidinone family and has been shown to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 9-[(2-chloro-6-fluorophenyl)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol involves its binding to sigma-2 receptors, which leads to a range of downstream effects. These effects include the modulation of intracellular calcium levels, the activation of stress response pathways, and the induction of apoptosis in cancer cells. The precise mechanisms through which 9-[(2-chloro-6-fluorophenyl)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol exerts its effects on sigma-2 receptors are still the subject of ongoing research.
Biochemical and Physiological Effects:
9-[(2-chloro-6-fluorophenyl)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the modulation of intracellular calcium levels, and the activation of stress response pathways. In addition, 9-[(2-chloro-6-fluorophenyl)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new therapeutic agents.

Advantages and Limitations for Lab Experiments

One of the main advantages of 9-[(2-chloro-6-fluorophenyl)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol is its high affinity and selectivity for sigma-2 receptors, which makes it a valuable tool for investigating the role of these proteins in various biological processes. However, one of the limitations of 9-[(2-chloro-6-fluorophenyl)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol is its complex synthesis process, which can make it difficult to produce large quantities of high-quality material for use in lab experiments.

Future Directions

There are several future directions for research on 9-[(2-chloro-6-fluorophenyl)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol. One potential area of investigation is the development of new therapeutic agents based on the structure of 9-[(2-chloro-6-fluorophenyl)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol. Another area of research is the investigation of the role of sigma-2 receptors in various biological processes, including cancer progression and neurodegenerative diseases. Finally, there is potential for the development of new imaging agents based on the structure of 9-[(2-chloro-6-fluorophenyl)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol, which could be used to visualize sigma-2 receptor expression in vivo.

Synthesis Methods

The synthesis of 9-[(2-chloro-6-fluorophenyl)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol involves a multi-step process that begins with the reaction of 2-chloro-6-fluorobenzoyl chloride with 1,8-diaminooctane to form an intermediate product. This intermediate is then treated with sodium hydride and 2-methoxypropene to produce the final product, 9-[(2-chloro-6-fluorophenyl)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol. The synthesis of 9-[(2-chloro-6-fluorophenyl)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol is a complex process that requires careful control of reaction conditions and purification steps to ensure the production of high-quality material.

Scientific Research Applications

9-[(2-chloro-6-fluorophenyl)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol has been used extensively in scientific research due to its potential applications as a tool compound for investigating the role of sigma-2 receptors in various biological processes. Sigma-2 receptors are a class of proteins that are involved in a range of cellular activities, including cell proliferation, apoptosis, and stress response. 9-[(2-chloro-6-fluorophenyl)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol has been shown to exhibit high affinity and selectivity for sigma-2 receptors, making it a valuable tool for studying these proteins.

properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-1-(5-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClFNO3/c18-13-3-1-4-14(19)12(13)11-16(22)20-8-6-17(7-9-20)15(21)5-2-10-23-17/h1,3-4,15,21H,2,5-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVALDJQIFVNMSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(CCN(CC2)C(=O)CC3=C(C=CC=C3Cl)F)OC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.